molecular formula C8H11N3O B1588313 1-(3-Methoxyphenyl)guanidine CAS No. 57004-60-1

1-(3-Methoxyphenyl)guanidine

Cat. No. B1588313
CAS RN: 57004-60-1
M. Wt: 165.19 g/mol
InChI Key: GHJPWSGXHWIAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)guanidine is a compound with the molecular weight of 165.19 . It is a white to light-yellow powder or crystals . The IUPAC name for this compound is N-(3-methoxyphenyl)guanidine .


Molecular Structure Analysis

The molecular formula of 1-(3-Methoxyphenyl)guanidine is C8H11N3O . The InChI code for this compound is 1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) .


Physical And Chemical Properties Analysis

1-(3-Methoxyphenyl)guanidine has a density of 1.2±0.1 g/cm3, a boiling point of 274.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Antibacterial Activity

A series of novel trisubstituted guanidines, including derivatives related to 1-(3-Methoxyphenyl)guanidine, have been synthesized and tested for their antibacterial properties. These compounds, along with their copper(II) complexes, demonstrated good bactericidal activity against various bacterial strains, indicating potential applications in developing new antibacterial agents (Muhammad Said et al., 2015).

Cardiovascular Protection

(5-Arylfuran-2-ylcarbonyl)guanidines, a related class of compounds, have shown cardioprotective efficacy through the inhibition of the Na+/H+ exchanger isoform-1 (NHE-1). These compounds significantly improved cardiac contractile function and reduced infarct size in myocardial infarction models, suggesting the potential for 1-(3-Methoxyphenyl)guanidine derivatives in treating cardiovascular diseases (Sunkyung Lee et al., 2005).

Antiviral Properties

The guanine derivative acycloguanosine, similar in structure to 1-(3-Methoxyphenyl)guanidine, exhibits potent antiviral activity against herpes simplex virus. It is selectively phosphorylated by a virus-specified kinase, leading to the selective inhibition of viral DNA polymerase and providing a mechanism for its antiviral efficacy. This suggests potential antiviral applications for similar guanidine derivatives (G. Elion et al., 1977).

Catalysis and Synthetic Chemistry

Guanidine-based compounds, including those structurally related to 1-(3-Methoxyphenyl)guanidine, have been explored for their catalytic properties and applications in synthetic chemistry. For instance, bis(guanidine)copper(I) halides have been investigated for their potential as catalysts in polymerization reactions, demonstrating the versatility of guanidine derivatives in facilitating chemical transformations (S. Oakley et al., 2003).

Nucleic Acid Interactions

Novel azo-guanidine compounds have shown the ability to interact with DNA, causing a clear color change in solution. This interaction, characterized by moderate binding constants, suggests the potential of guanidine derivatives, including 1-(3-Methoxyphenyl)guanidine, as DNA staining agents or in developing tools for genetic research and diagnostics (M. Jamil et al., 2013).

Safety And Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 . Precautionary measures should be taken as per the statements provided .

properties

IUPAC Name

2-(3-methoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJPWSGXHWIAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426939
Record name 1-(3-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)guanidine

CAS RN

57004-60-1
Record name 1-(3-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)guanidine
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)guanidine
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxyphenyl)guanidine
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxyphenyl)guanidine
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxyphenyl)guanidine
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxyphenyl)guanidine

Citations

For This Compound
3
Citations
LW Sun, ZL Yu, XL Luo, M Ma, ZL Shen… - Organic Chemistry …, 2022 - pubs.rsc.org
An efficient defluorinative net-[3 + 3]-cyclization strategy for the construction of perfluoroalkyl-substituted pyrimidine derivatives by using a series of perfluoroalkyl alkynes and amidines …
Number of citations: 12 pubs.rsc.org
S Diab, T Teo, M Kumarasiri, P Li, M Yu, F Lam… - …, 2014 - Wiley Online Library
Phosphorylation of eIF4E by human mitogen‐activated protein kinase (MAPK)‐interacting kinases (Mnks) is crucial for human tumourigenesis and development. Targeting Mnks may …
JW Shaw, DH Grayson, I Rozas - European Journal of Organic …, 2014 - Wiley Online Library
A novel method for the synthesis of aryl‐substituted guanidines in good overall yields is presented; it consists of the acidic cleavage of 2‐(arylamino)‐4,6‐dimethoxypyrimidines, which …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.